molecular formula C16H22N2O5 B14633578 But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine CAS No. 55037-83-7

But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine

Katalognummer: B14633578
CAS-Nummer: 55037-83-7
Molekulargewicht: 322.36 g/mol
InChI-Schlüssel: KAUHVADGTRARLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine is a chemical compound that combines the properties of but-2-enedioic acid and 1-[(2-methoxyphenyl)methyl]piperazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of but-2-enedioic acid with 1-[(2-methoxyphenyl)methyl]piperazine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine include other piperazine derivatives and but-2-enedioic acid derivatives. Examples include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including its potential use as a therapeutic agent and as a versatile reagent in chemical synthesis .

Eigenschaften

CAS-Nummer

55037-83-7

Molekularformel

C16H22N2O5

Molekulargewicht

322.36 g/mol

IUPAC-Name

but-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2O.C4H4O4/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;5-3(6)1-2-4(7)8/h2-5,13H,6-10H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

KAUHVADGTRARLD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CN2CCNCC2.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.